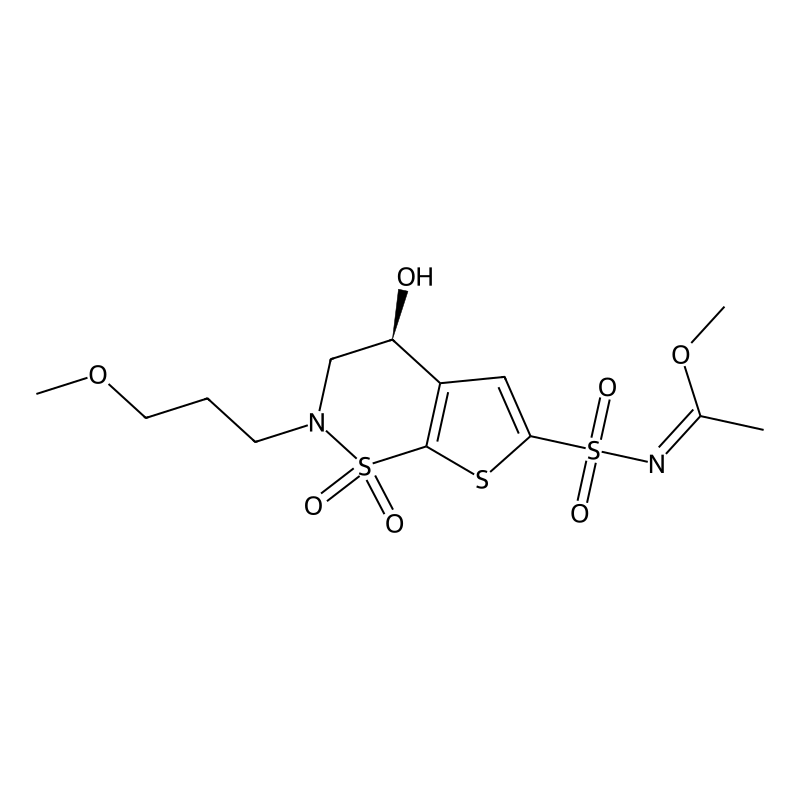(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate is a complex organic compound characterized by its unique thiazine and sulfonamide structures. The compound features a methyl group, a hydroxyl group, and a methoxypropyl substituent, contributing to its potential biological activities. Its structural complexity suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
- Skin and eye irritation due to the presence of functional groups like the sulfonyl and acetimidate.
- Respiratory irritation if inhaled as dust or vapor.
The chemical reactivity of (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate can be primarily attributed to the presence of functional groups such as the sulfonamide and hydroxyl moieties. These groups are known to participate in various reactions:
- Nucleophilic Substitution Reactions: The sulfonamide group can undergo nucleophilic attack by amines or alcohols.
- Hydrolysis: The acetimidate part can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
- Oxidation-Reduction Reactions: The thiazine ring may participate in redox reactions due to its electron-rich nature.
These reactions are essential for understanding the compound's behavior in biological systems and its potential applications.
- Antimicrobial Activity: Many thiazine derivatives are known for their antibacterial properties.
- Antitumor Activity: Certain compounds with sulfonamide functionalities have shown promise in cancer therapy.
- Anti-inflammatory Effects: The presence of hydroxyl groups often correlates with anti-inflammatory activity.
Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) can be utilized to forecast potential biological activities based on the compound's structure .
The synthesis of (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate typically involves several steps:
- Formation of Thiazine Ring: Starting materials containing appropriate thioketones or thioamides can be cyclized to form the thiazine core.
- Sulfonation: Introduction of the sulfonyl group can be achieved through sulfonation reactions using sulfonic acid derivatives.
- Acetimidation: The final step involves the reaction of the thiazine-sulfonamide intermediate with acetimidate reagents to introduce the acetimidate functionality.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate may find applications in:
- Pharmaceutical Development: As a lead compound for drug discovery targeting infections or cancers.
- Biochemical Research: To study enzyme mechanisms or metabolic pathways involving thiazine derivatives.
- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
Interaction studies involving (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate would focus on its binding affinity to various biological targets. Techniques such as:
- Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.
- In Vitro Assays: To evaluate its effects on cell lines or microbial cultures.
Such studies are crucial for elucidating its mechanism of action and potential therapeutic uses.
Several compounds share structural features with (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiamphenicol | Thiazole ring; Sulfonamide | Antibacterial |
| Sulfamethoxazole | Sulfonamide; Aromatic ring | Antibacterial |
| Benzothiazole derivatives | Benzothiazole ring; Various substitutions | Antimicrobial/Antitumor |
These compounds highlight the diversity within this chemical class and underscore the unique attributes of (S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate due to its specific substituents and structural configuration.








